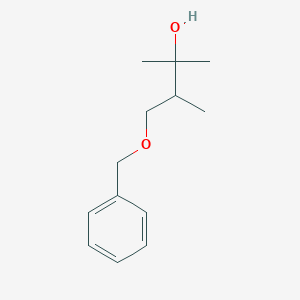

4-Benzyloxy-2,3-dimethyl-butan-2-OL

Description

Properties

CAS No. |

93748-46-0 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

2,3-dimethyl-4-phenylmethoxybutan-2-ol |

InChI |

InChI=1S/C13H20O2/c1-11(13(2,3)14)9-15-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 |

InChI Key |

NNAUPMPJOBBKDS-UHFFFAOYSA-N |

SMILES |

CC(COCC1=CC=CC=C1)C(C)(C)O |

Canonical SMILES |

CC(COCC1=CC=CC=C1)C(C)(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Simpler Branched Alcohols

Examples: 2-Methyl-3-buten-2-ol (CAS 115-18-4) and 3-Methyl-2-buten-1-ol (CAS 556-82-1) .

| Property | 4-Benzyloxy-2,3-dimethyl-butan-2-ol | 2-Methyl-3-buten-2-ol | 3-Methyl-2-buten-1-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 208.30 | 86.13 | 86.13 |

| Boiling Point (°C) | 317.4 | 98–99 | 140 |

| Density (g/cm³) | 0.996 | 0.824 | 0.84 |

| Key Functional Groups | Benzyloxy, two methyl groups | Allylic alcohol | Primary alcohol, allyl |

| Applications | Synthetic intermediate | Solvent, polymer precursor | Fragrance intermediate |

Structural and Functional Insights :

- The benzyloxy group in 4-Benzyloxy-2,3-dimethyl-butan-2-ol introduces significant steric bulk and aromaticity, reducing volatility compared to simpler alcohols. In contrast, the allylic alcohols exhibit higher volatility and are used in industrial solvents or fragrance synthesis .

- The higher XLogP3 of 4-Benzyloxy-2,3-dimethyl-butan-2-ol (2.3 vs. ~1.5 for allylic alcohols) reflects enhanced lipophilicity, making it more suitable for hydrophobic reaction environments .

Benzyloxy-Substituted Aromatic Esters

Examples: Benzyl 4-benzyloxy-2-hydroxy-3-formyl-6-methylbenzoate (Compound 9) and Benzyl 4-benzyloxy-2,3-dimethoxy-6-methylbenzoate (Compound 11) .

| Property | 4-Benzyloxy-2,3-dimethyl-butan-2-ol | Compound 9 | Compound 11 |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₀O₂ | C₂₃H₂₀O₅ | C₂₄H₂₄O₅ |

| Molecular Weight (g/mol) | 208.30 | 376.40 | 392.44 |

| Functional Groups | Secondary alcohol, benzyloxy | Aromatic ester, formyl | Aromatic ester, methoxy |

| Synthesis Complexity | Moderate | High (multiple steps) | High (protection steps) |

Key Differences :

- Reactivity : The aliphatic alcohol in 4-Benzyloxy-2,3-dimethyl-butan-2-ol is less sterically hindered than the aromatic esters, enabling nucleophilic substitutions or oxidations. Compounds 9 and 11, with electron-withdrawing ester groups, are more suited for electrophilic aromatic substitutions .

- Solubility: The polar aromatic esters (e.g., Compound 9) exhibit lower solubility in nonpolar solvents compared to 4-Benzyloxy-2,3-dimethyl-butan-2-ol, which balances hydrophobicity and polarity due to its benzyloxy group .

Crystalline Benzyloxy Derivatives

| Property | 4-Benzyloxy-2,3-dimethyl-butan-2-ol | C₁₉H₂₁NO₆ |

|---|---|---|

| Crystallinity | Likely amorphous or low-melting solid | Crystalline (needles) |

| Hydrogen Bonding | 1 donor, 2 acceptors | Multiple H-bond sites |

| Synthesis | Single-step protection | Multi-step (isopropylidene protection) |

Insights :

- The crystalline derivative C₁₉H₂₁NO₆ forms stable lattices due to hydrogen bonding and rigid isopropylidene groups, whereas 4-Benzyloxy-2,3-dimethyl-butan-2-ol’s flexibility (five rotatable bonds) likely prevents crystallization under standard conditions .

- Safety profiles differ: Crystalline compounds often require stringent handling (e.g., dust control), while 4-Benzyloxy-2,3-dimethyl-butan-2-ol’s liquid state necessitates precautions against inhalation and skin contact .

Preparation Methods

Stepwise Protection Using Benzyl Halides

Selective benzylation of the primary hydroxyl group is achieved by exploiting differences in steric accessibility. For example, treatment of the diol with benzyl chloride and potassium carbonate (K₂CO₃) in acetone under reflux preferentially functionalizes the less hindered hydroxyl group, yielding 4-benzyloxy-2,3-dimethylbutan-2-ol after 12–24 hours. This method achieves ~75% selectivity for mono-benzylation, with the remainder comprising di-benzylated byproducts.

Catalytic Activation

Recent advances employ zinc chloride (ZnCl₂) as a Lewis acid to activate the benzylating agent, reducing reaction times to 4–6 hours and improving mono-selectivity to 85%. The catalyst coordinates to the hydroxyl oxygen, lowering the activation energy for nucleophilic substitution.

Reductive Functionalization of Keto Intermediates

A less conventional approach involves the reduction of a ketone precursor, 4-benzyloxy-2,3-dimethylbutan-2-one , using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The ketone is synthesized via Friedel-Crafts acylation of benzyl-protected intermediates, though this route requires stringent anhydrous conditions and offers modest yields (~50–55%).

Comparative Analysis of Synthetic Methods

The table below summarizes key performance metrics for the leading methodologies:

Key Observations :

- The Williamson ether synthesis offers simplicity but struggles with steric limitations.

- Diol functionalization balances yield and selectivity, making it scalable for industrial applications.

- Reductive methods, while selective, suffer from lower overall efficiency.

Mechanistic Insights and Side-Reaction Mitigation

Competing Elimination Pathways

In benzylation reactions, E2 elimination competes with substitution, particularly under high-temperature conditions. This is mitigated by:

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-Benzyloxy-2,3-dimethyl-butan-2-OL, and how do they influence experimental design?

- Answer : The compound (C₁₃H₂₀O₂, MW 208.297) has a density of 0.996 g/cm³, boiling point of 317.4°C, and flash point of 128.4°C . These properties dictate solvent selection (e.g., high-boiling solvents for reflux), safety protocols (flammability precautions), and storage conditions (sealed containers to prevent moisture absorption). The hydroxyl and benzyloxy groups suggest polarity, guiding chromatographic separation methods.

Q. What synthetic routes are commonly used to prepare 4-Benzyloxy-2,3-dimethyl-butan-2-OL, and how is purity confirmed?

- Answer : While direct synthesis is not detailed in the evidence, analogous benzyloxy-containing compounds (e.g., Benzyl 4-benzyloxy-2-hydroxy-3-formyl-6-methylbenzoate) are synthesized via esterification, oxidation, and protecting group strategies . Purity is confirmed using TLC (Rf values in solvent systems like n-heptane/diethyl ether 8:2) and ¹H/¹³C NMR for structural verification .

Q. How can researchers mitigate byproduct formation during benzyloxy-group introduction?

- Answer : Control reaction temperature (e.g., cooling to -10°C during TiCl₄-mediated formylation) and stoichiometry to minimize side reactions. Use inert atmospheres for moisture-sensitive steps, as described in multi-step syntheses of benzyloxy derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4-Benzyloxy-2,3-dimethyl-butan-2-OL in multi-step syntheses?

- Answer : Systematic variation of catalysts (e.g., TiCl₄ vs. alternative Lewis acids), solvent polarity (dry dichloromethane vs. THF), and reaction time can optimize yields. For example, in analogous syntheses, THF/NaOH mixtures facilitated hydrolysis without degrading sensitive functional groups . Kinetic monitoring via TLC or in-situ IR is recommended.

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar benzyloxy intermediates?

- Answer : Use high-resolution NMR (400 MHz+) with DEPT and COSY to distinguish methyl vs. benzyloxy proton environments. For example, methyl groups in 2,3-dimethylbutanol derivatives exhibit distinct δ 1.2–1.4 ppm shifts, while benzyloxy protons appear as aromatic multiplets (δ 7.2–7.4 ppm) . Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation.

Q. How do steric and electronic effects of the 2,3-dimethyl group influence the reactivity of the hydroxyl group in 4-Benzyloxy-2,3-dimethyl-butan-2-OL?

- Answer : The tert-alcohol structure (2,3-dimethyl substitution) increases steric hindrance, reducing nucleophilicity of the hydroxyl group. This impacts derivatization reactions (e.g., esterification), requiring activated reagents (e.g., DCC/DMAP) or elevated temperatures. Comparative studies with non-methylated analogs can quantify these effects .

Q. What purification techniques are most effective for isolating 4-Benzyloxy-2,3-dimethyl-butan-2-OL from complex reaction mixtures?

- Answer : Column chromatography with gradient elution (hexane/ethyl acetate) separates polar byproducts. For crystalline intermediates, recrystallization in ethanol/water mixtures improves purity. In non-crystalline cases, preparative TLC or HPLC (C18 columns, acetonitrile/water mobile phase) is advised .

Q. How can researchers validate the stability of 4-Benzyloxy-2,3-dimethyl-butan-2-OL under varying storage conditions (e.g., light, humidity)?

- Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from UV light using amber vials, as benzyl ethers are prone to oxidative degradation. Karl Fischer titration quantifies hygroscopicity, informing desiccant use during storage .

Methodological Notes

- Data Interpretation : Cross-reference NMR shifts with computational tools (e.g., ChemDraw Predict) to resolve ambiguities in stereochemistry or substituent effects.

- Safety Protocols : Despite limited hazard data for this compound, adhere to general benzyloxy-handling guidelines: use fume hoods, avoid skin contact, and employ flame-resistant equipment during high-temperature steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.